![molecular formula C13H11NS B13959706 1,3-Dimethyl[1]benzothieno[2,3-c]pyridine](/img/structure/B13959706.png)
1,3-Dimethyl[1]benzothieno[2,3-c]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dimethyl1benzothieno[2,3-c]pyridine is a heterocyclic compound that belongs to the class of benzothienopyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of 1,3-Dimethyl1benzothieno[2,3-c]pyridine consists of a benzothiophene ring fused to a pyridine ring, with two methyl groups attached at the 1 and 3 positions of the pyridine ring.
准备方法
Synthetic Routes and Reaction Conditions
1,3-Dimethyl1benzothieno[2,3-c]pyridine can be synthesized through various synthetic routes. One common method involves the cyclization of 2-(3-oxo-4-(phenylsulfanyl)butyl)-1,3-isoindolinediones in the presence of polyphosphoric acid (PPA) and chlorobenzene at 100°C for 3 hours . This process involves the formation of both the benzothiophene and pyridine rings sequentially.
Another method involves the cyclization of 2-(1-benzothiophen-3-yl)ethylamines with aromatic and heteroaromatic aldehydes in the presence of triisopropylchlorosilane . This method is based on the Pictet-Spengler reaction, which is commonly used for the synthesis of tetrahydrobenzothienopyridines.
Industrial Production Methods
Industrial production methods for 1,3-Dimethyl1benzothieno[2,3-c]pyridine are not well-documented in the literature. the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.
化学反应分析
Types of Reactions
1,3-Dimethyl1benzothieno[2,3-c]pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the pyridine ring to dihydropyridine or tetrahydropyridine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzothiophene and pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyridine and tetrahydropyridine derivatives.
Substitution: Various substituted benzothiophene and pyridine derivatives.
科学研究应用
1,3-Dimethyl1benzothieno[2,3-c]pyridine has several scientific research applications, including:
Medicinal Chemistry: The compound has been studied for its potential as a non-steroidal CYP17 inhibitor, which is important for the treatment of prostate cancer. It has shown promising anticancer activity and apoptosis induction in various cancer cell lines.
Biological Studies: The compound’s biological activity has been explored in various studies, including its effects on enzyme inhibition and cell cycle regulation.
Chemical Research: The compound is used as a building block for the synthesis of other heterocyclic compounds with potential biological activities.
作用机制
The mechanism of action of 1,3-Dimethyl1benzothieno[2,3-c]pyridine involves its interaction with specific molecular targets and pathways. For example, as a CYP17 inhibitor, the compound inhibits the activity of cytochrome P450 17a-hydroxylase/C17,20-lyase (CYP17), which is involved in the biosynthesis of androgens . This inhibition leads to reduced androgen production, which is beneficial for the treatment of androgen-dependent prostate cancer.
相似化合物的比较
1,3-Dimethyl1benzothieno[2,3-c]pyridine can be compared with other similar compounds, such as:
Benzothieno[2,3-c]pyridines: These compounds share a similar core structure but may have different substituents, leading to variations in biological activity and chemical reactivity.
Benzothieno[3,2-g]indolizinium salts: These compounds have a similar benzothiophene ring but are fused with different heterocyclic rings, resulting in different chemical properties and applications.
The uniqueness of 1,3-Dimethyl1benzothieno[2,3-c]pyridine lies in its specific substitution pattern and its potential as a CYP17 inhibitor, which distinguishes it from other benzothienopyridine derivatives.
属性
分子式 |
C13H11NS |
|---|---|
分子量 |
213.30 g/mol |
IUPAC 名称 |
1,3-dimethyl-[1]benzothiolo[2,3-c]pyridine |
InChI |
InChI=1S/C13H11NS/c1-8-7-11-10-5-3-4-6-12(10)15-13(11)9(2)14-8/h3-7H,1-2H3 |
InChI 键 |
NVHCMDGFGBAMIZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C(=N1)C)SC3=CC=CC=C32 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


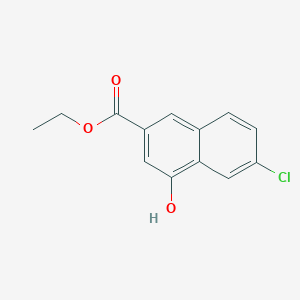
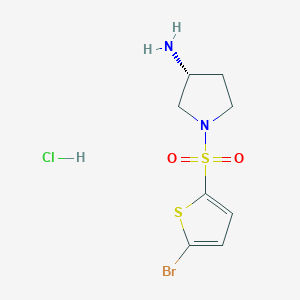
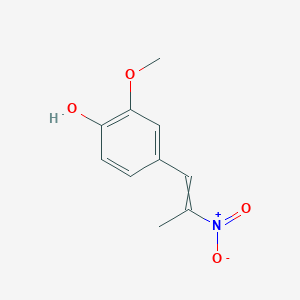
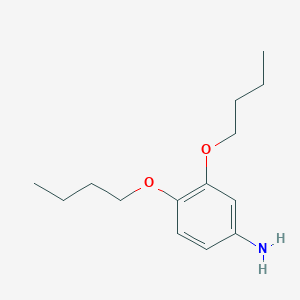
![Benzyl 7-(chloromethyl)-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B13959644.png)
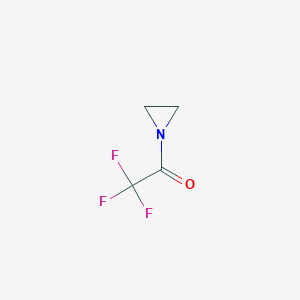
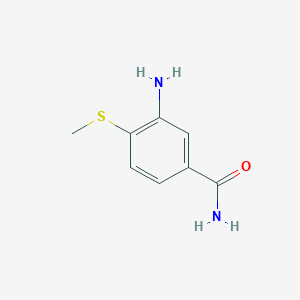
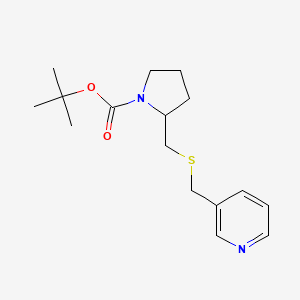
![Tert-butyl 2-amino-2-[5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-2-yl]acetate](/img/structure/B13959667.png)
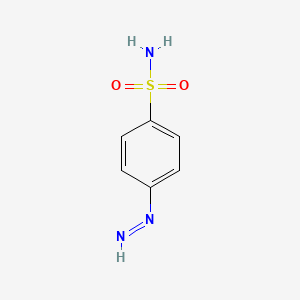
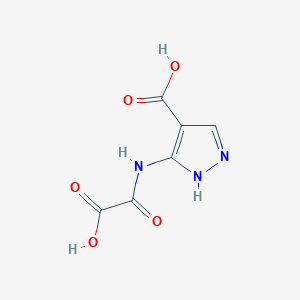

![6-chloro-3-[(4-chlorophenyl)thio]-2-methyl-1H-indole](/img/structure/B13959693.png)

